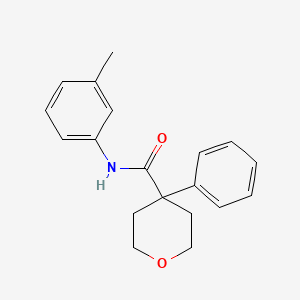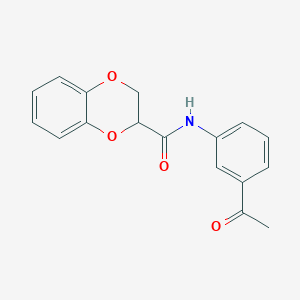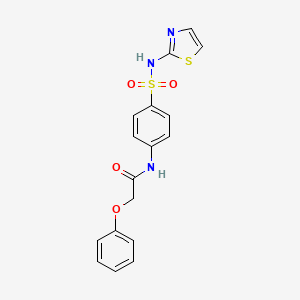![molecular formula C23H23ClN2O2 B10813211 N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide](/img/structure/B10813211.png)
N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C23H23ClN2O2 This compound is characterized by the presence of a chlorophenyl group, a hydroxyquinoline moiety, and a cyclohexanecarboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 8-hydroxy-7-quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chlorophenyl group: This step involves the Friedel-Crafts acylation of the quinoline derivative with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, disrupting metal-dependent biological processes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-chlorophenyl)-(8-hydroxyquinolinyl)methyl]benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.
N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]acetamide: Similar structure but with an acetamide group instead of cyclohexanecarboxamide.
Uniqueness
N-[(4-chlorophenyl)-(8-hydroxy-7-quinolyl)methyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-18-11-8-16(9-12-18)20(26-23(28)17-5-2-1-3-6-17)19-13-10-15-7-4-14-25-21(15)22(19)27/h4,7-14,17,20,27H,1-3,5-6H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMAOGCTYDYUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6-prop-2-ynylsulfanyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B10813152.png)
![N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[(Z)-(4-methoxyphenyl)methylideneamino]oxyacetamide](/img/structure/B10813160.png)

![2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B10813171.png)
![N-[3-(4-hydroxyanilino)-3-oxo-1-pyridin-4-ylprop-1-en-2-yl]benzamide](/img/structure/B10813202.png)


![2-(4-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10813219.png)

![2-[4-(4-fluorobenzoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10813223.png)

![1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one](/img/structure/B10813240.png)
